molecular formula C12H12N2O4 B8223640 Censavudine CAS No. 1097733-37-3

Censavudine

Cat. No.: B8223640
CAS No.: 1097733-37-3
M. Wt: 248.23 g/mol
InChI Key: OSYWBJSVKUFFSU-SKDRFNHKSA-N
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Description

Historical Development and Initial Antiviral Applications

This compound (4'-Ethynyl-d4T, BMS-986001) was first synthesized as a small-molecule NRTI to inhibit HIV-1 replication by blocking viral reverse transcriptase. Its molecular structure (C₁₂H₁₂N₂O₄) includes a thymine analog with a 4'-ethynyl modification, enhancing its stability and binding affinity compared to earlier NRTIs like stavudine. Preclinical studies highlighted its potency in reducing HIV viral loads, with carbon-14 labeling confirming its pharmacokinetic profile in absorption, distribution, metabolism, and excretion (ADME) studies. Despite reaching Phase 2 trials for HIV-1, development stalled due to competitive pipelines and shifting priorities.

Table 1: Molecular and Pharmacokinetic Profile of this compound

Property Detail
Molecular Formula C₁₂H₁₂N₂O₄
CAS Registry Number 634907-30-5
Mechanism of Action Viral reverse transcriptase inhibition
Half-Life (Preclinical) 4–6 hours (plasma)
Bioavailability >80% (oral)
Key Metabolites Glucuronide conjugates

Paradigm Shift: Repurposing for Neurodegenerative Pathologies

The rediscovery of this compound’s potential in neurodegeneration began with the recognition that endogenous reverse transcriptases, such as LINE-1, contribute to neuroinflammation and neuronal death. Transposon Therapeutics rebranded the compound as TPN-101, focusing on its ability to inhibit LINE-1 activity, which is hyperactive in C9orf72-associated ALS and frontotemporal dementia (FTD). This repurposing leverages this compound’s blood-brain barrier penetration, confirmed by cerebrospinal fluid (CSF) detection in recent trials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYWBJSVKUFFSU-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212893
Record name 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

634907-30-5
Record name 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine
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Record name Censavudine [USAN:INN]
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Record name 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
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Preparation Methods

Carbon-14 Labeled Synthesis for Metabolic Studies

The synthesis of carbon-14 (14C^{14}\text{C}) labeled this compound was pivotal for human absorption, distribution, metabolism, and excretion (ADME) studies. The process commenced with 14C^{14}\text{C}-labeled trimethylsilylacetylene, undergoing a 10-step reaction sequence to yield the final product. Key steps included:

  • Alkyne Functionalization : Introduction of the 14C^{14}\text{C} label via Sonogashira coupling.

  • Nucleoside Formation : Stereoselective glycosylation to attach the sugar moiety.

  • Purification : Chromatographic techniques achieving 99% radiochemical and UV purity.

The synthesis achieved an overall yield of 9%, producing 4.44 mCi of material with a specific activity of 0.25 μCi/mg. This method ensured compliance with clinical standards, enabling precise tracking of the drug’s metabolic fate.

Table 1: Summary of Carbon-14 Labeled this compound Synthesis

ParameterValue
Starting Material14C^{14}\text{C}-Trimethylsilylacetylene
Number of Steps10
Overall Yield9%
Radiochemical Purity99%
Specific Activity0.25 μCi/mg

Deuterium-Labeled Synthesis for Bioanalytical Standards

Deuterium (2H^{2}\text{H}) labeling provided a stable isotope internal standard for mass spectrometry. Using [2H4][^{2}\text{H}_4]-thymine as the precursor, the synthesis was streamlined into two steps:

  • Mannich Reaction : Condensation with formaldehyde and benzylamine.

  • Reductive Amination : Introduction of the deuterium label at the 3'-position.

This route achieved a 68% overall yield, producing 237 mg of deuterated this compound with 99% UV purity. The efficiency of this method underscores its utility in high-throughput bioanalytical assays.

Table 2: Deuterium-Labeled this compound Synthesis Metrics

ParameterValue
Starting Material[2H4][^{2}\text{H}_4]-Thymine
Number of Steps2
Overall Yield68%
UV Purity99%

Alternative Synthetic Pathways from Chemical Literature

Optimization of Synthesis Conditions

Solvent and Catalyst Selection

The choice of dimethylformamide (DMF) as a solvent enhanced glycosylation efficiency, while palladium catalysts facilitated cross-coupling reactions. Microwave-assisted synthesis reduced reaction times from hours to minutes, improving throughput.

Temperature and pH Control

Maintaining a pH of 7.5–8.0 during the Mannich reaction prevented side-product formation. Low-temperature (−20°C) conditions stabilized intermediates prone to degradation.

Table 3: Critical Parameters in this compound Synthesis

ParameterOptimal Range
Reaction Temperature−20°C to 25°C
pH7.5–8.0
Catalyst Loading5 mol% Pd(PPh3_3)4_4

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirmed ≥99% purity for both labeled and non-labeled this compound. Method validation adhered to ICH guidelines, ensuring reproducibility across batches.

Mass Spectrometry (MS)

High-resolution MS (HRMS) verified isotopic incorporation, with 14C^{14}\text{C}-Censavudine showing a distinct molecular ion at m/z 249.1 (M+H+^+). Deuterated analogs exhibited a +4 Da shift, confirming successful labeling.

Applications in Pharmaceutical Development

Preclinical Pharmacokinetics

Dried blood spot (DBS) assays demonstrated linear pharmacokinetics for this compound (100–750 mg/kg in rats), with plasma-to-DBS AUC ratios of 0.83–0.91. These findings validated the compound’s stability and bioanalytical compatibility.

Formulation Challenges

This compound’s poor aqueous solubility (52 mg/mL in DMSO) necessitated lipid-based formulations. Self-emulsifying drug delivery systems (SEDDS) improved oral bioavailability by 40% in preclinical models.

Comparative Analysis of Synthetic Methods

The carbon-14 route, while methodologically robust, suffers from low yields (9%) and lengthy steps. In contrast, deuterium labeling offers higher efficiency (68% yield) but is limited to analytical applications. Emerging techniques, such as continuous-flow synthesis, may address these limitations by enhancing reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

Censavudine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ethynyl group can yield alkenes or alkanes .

Scientific Research Applications

Treatment of HIV Infection

Censavudine has demonstrated promising results in preclinical studies as a treatment for HIV. In vitro studies indicate that it may be more effective and less toxic than existing NRTIs like stavudine. Specifically, this compound has shown a potent ability to inhibit various strains of HIV-1 and HIV-2 with lower effective concentrations compared to other treatments .

Table 1: Efficacy of this compound Against HIV

Virus TypeEC50 (nM)Comparison with Stavudine
HIV-1610 ± 200Higher
HIV-264 ± 18Lower

Neurodegenerative Diseases

Clinical Trial Insights

  • Study Design : The trial consisted of a double-blind phase followed by an open-label extension.
  • Key Findings : Patients on this compound showed reduced progression rates after 32 weeks, suggesting a potential delayed therapeutic effect .
  • Biomarker Analysis : Changes in biomarkers such as interleukin-6 and neurofilament light chain were monitored, although results lacked statistical significance .

Safety Profile

Research indicates that this compound is associated with fewer side effects compared to other NRTIs. Animal studies have shown it does not cause significant kidney or bone toxicities, which are common concerns with other drugs in this class . The safety profile observed during clinical trials supports further exploration into its long-term effects.

Case Study: Phase 2a Clinical Trial for PSP

In a recent clinical trial conducted by Transposon Therapeutics, patients diagnosed with PSP were treated with varying dosages of this compound. The trial aimed to evaluate both safety and preliminary efficacy:

  • Participants : 42 patients (30 on active drug).
  • Duration : 48 weeks.
  • Results :
    • Participants on this compound exhibited stabilization in symptoms after Week 32.
    • IL-6 levels decreased significantly in high-dosage groups, indicating a potential anti-inflammatory effect .

Case Study: Efficacy Against HIV Variants

This compound's effectiveness was also evaluated against multiple variants of HIV. In laboratory settings, it exhibited superior potency against HIV-2 compared to HIV-1, highlighting its potential as a broad-spectrum antiviral agent:

  • Study Design : Tested against diverse isolates from treatment-naive individuals.
  • Findings :
    • Average EC50 for HIV-2 was significantly lower than that for HIV-1, showcasing its enhanced antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Censavudine is compared below with structurally or mechanistically related compounds in two contexts: HIV therapy and neurodegenerative disease treatment .

Table 1: Comparison with Other NRTIs in HIV Therapy

Compound Mechanism Key Differences from this compound References
Stavudine (d4T) NRTI (thymidine analogue) Higher cytotoxicity; no activity against HIV-2; limited brain penetration.
Tenofovir Alafenamide (TAF) NRTI (adenosine analogue) Superior efficacy and safety profile; replaced this compound in HIV regimens.
Apricitabine NRTI (cytidine analogue) Greater viral load reduction in Phase II trials compared to this compound-containing regimens.
Alovudine NRTI (thymidine analogue) Withdrawn in 2005 due to toxicity and poor efficacy against multidrug-resistant HIV.

Table 2: Comparison with Neurodegenerative Disease Therapies

Compound Mechanism Key Differences from this compound References
BIIB067 (Tofersen) Antisense oligonucleotide (ASO) targeting SOD1 mRNA Directly reduces SOD1 protein in CSF; requires intrathecal administration.
WVE-004 ASO targeting C9orf72 mRNA Reduces toxic dipeptide repeats; similar patient stratification but distinct molecular target.
Triumeq Reverse transcriptase inhibitor (NNRTI + NRTI combo) Targets HIV RT; limited evidence in neurodegenerative diseases.
Islatravir LINE-1 RT inhibitor Earlier patent filings for LINE-1 inhibition; less advanced in clinical development for CNS.

Key Findings:

HIV Context: this compound’s unique efficacy against HIV-2 distinguished it from stavudine and tenofovir . However, it was superseded by TAF due to better safety and resistance profiles . Apricitabine outperformed this compound in reducing viral load, highlighting the importance of nucleoside backbone optimization .

Compared to other LINE-1 inhibitors (e.g., Islatravir), this compound has advanced further in clinical trials for ALS/FTD, with Phase II data showing biomarker modulation in CSF . Its oral bioavailability and brain penetration contrast with ASOs, which require invasive administration .

Safety Profile :

  • This compound’s Phase II trials in ALS/FTD reported favorable tolerability, contrasting with historical toxicity concerns in HIV trials .
  • In HIV, peripheral lipodystrophy and mitochondrial toxicity were observed, but these are less relevant in its repurposed use .

Biological Activity

Censavudine, also known as Festinavir or OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily investigated for its antiviral activity against human immunodeficiency virus type 1 (HIV-1) and its potential applications in treating various neurodegenerative diseases. This article provides a comprehensive analysis of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The active form of this compound, BMS-986001-5′-triphosphate, is incorporated into viral DNA during replication, leading to termination of viral DNA synthesis . Its structural modification from traditional NRTIs allows it to exhibit enhanced potency and reduced toxicity.

In Vitro Studies

This compound has shown significant antiviral activity against both HIV-1 and HIV-2. In studies involving various isolates, the effective concentrations (EC50) for HIV-2 ranged from 30 to 81 nM, while for HIV-1, EC50 values were between 450 and 890 nM. This indicates that this compound is approximately 9.5 times more potent against HIV-2 compared to HIV-1 .

Virus TypeEC50 Range (nM)Relative Potency
HIV-230 - 81More potent
HIV-1450 - 890Less potent

Clinical Trials

This compound has undergone multiple clinical trials aimed at evaluating its safety and efficacy. A Phase 2b study demonstrated that the compound was well tolerated among participants; however, development was halted due to market considerations . Notably, the compound has been explored for repurposing in other therapeutic areas.

Applications Beyond HIV

Recent studies have shifted focus towards exploring this compound's potential in treating neurodegenerative diseases such as:

  • Progressive Supranuclear Palsy
  • Frontotemporal Dementia
  • Amyotrophic Lateral Sclerosis

Transposon Therapeutics is currently conducting Phase II trials for these conditions, where preliminary results suggest promising outcomes in terms of safety and biomarker modulation .

Case Study: Neurodegenerative Disease Trials

In a recent pilot trial involving patients with mild cognitive impairment (MCI), participants were administered this compound to assess its effects on cognitive decline and neurodegeneration markers. Initial findings indicated a positive trend in biomarker levels associated with neuroinflammation .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical settings. Unlike some traditional NRTIs, it has not been associated with significant renal or bone toxicities . The absence of severe adverse effects enhances its appeal as a therapeutic option for both HIV and neurodegenerative diseases.

Q & A

Q. What is the molecular mechanism of Censavudine as a nucleoside reverse transcriptase inhibitor (NRTI), and how does its structure influence its activity against HIV-1 and HIV-2?

this compound acts by incorporating its triphosphate form into viral DNA, terminating chain elongation due to its 3'-deoxy modification. Its 4'-ethynyl group enhances resistance profiles against mutations like M184V. Structural studies reveal that steric hindrance from the ethynyl moiety reduces binding affinity in mutant reverse transcriptases, explaining its lower EC50 for HIV-2 (30–81 nM) compared to HIV-1 (450–890 nM) . Methodologically, researchers should employ in vitro reverse transcriptase inhibition assays with wild-type and mutant enzymes to validate structure-activity relationships.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity for preclinical studies?

The synthesis pathway involves a multi-step process starting from levoglucosenone derivatives, with critical steps including ethynylation and stereoselective reduction (see Figure 1 in ). Key methodological considerations:

  • Use low-temperature reactions (-40°C) with TMS-Li to stabilize intermediates.
  • Employ HPLC with UV detection to monitor purity at each step.
  • Optimize solvent systems (e.g., THF for solubility) to minimize byproducts.

Advanced Research Questions

Q. What experimental models are most suitable for evaluating this compound’s efficacy in HIV latency reversal, and how do in vitro vs. ex vivo models differ in predictive value?

  • In vitro models : Use primary CD4+ T cells infected with HIV-1 NL4-3 to assess latency reversal via p24 ELISA. Include controls with vorinostat (a known latency-reversing agent) for comparison.
  • Ex vivo models : Humanized mouse models (e.g., NSG-HuPBL) better replicate tissue-specific viral reservoirs but require ethical oversight (IRB approval per ).
  • Data contradiction : Discrepancies in EC50 values between cell lines (e.g., MT-4 vs. PBMCs) may arise from differential nucleoside transporter expression; address this via qPCR quantification of ENT1/ENT2 .

Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?

  • Potential causes : Variability in assay conditions (e.g., serum concentration affecting drug uptake) or clonal HIV strain differences.
  • Methodological solutions :
  • Standardize assays using WHO-recommended HIV-1 subtypes (e.g., subtype B vs. C).
  • Validate results with orthogonal methods (e.g., RT activity assays vs. viral load quantification).
  • Apply meta-analysis frameworks to harmonize data from disparate sources .

Q. What are the critical considerations for designing a clinical trial to evaluate this compound’s pharmacokinetics in combination with other antiretrovirals?

  • Study design : Use a crossover design with healthy volunteers to assess drug-drug interactions (e.g., with tenofovir or efavirenz).
  • Key parameters :
  • Measure this compound’s plasma half-life via LC-MS/MS, accounting for renal clearance variability.
  • Monitor mitochondrial toxicity via lactate/pyruvate ratios in PBMCs .
    • Ethical compliance : Adhere to ICH-GCP guidelines for informed consent and adverse event reporting .

Methodological Frameworks

Q. How should researchers design assays to quantify this compound’s impact on host cell metabolism?

  • Metabolomics : Use LC-MS-based untargeted metabolomics to identify shifts in glycolysis/TCA cycle intermediates.
  • Mitochondrial toxicity : Measure mtDNA copy number via qPCR (e.g., ND1 vs. β-globin) in treated vs. untreated cells.
  • Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets .

Q. What strategies can mitigate bias when analyzing this compound’s long-term resistance profiles in clinical cohorts?

  • Data collection : Retrospectively analyze genotypic resistance data from HIV-infected patients using Stanford HIVdb.
  • Bias mitigation :
  • Stratify cohorts by prior ART exposure to control for confounding.
  • Use propensity score matching to balance demographic variables .

Tables for Key Data

Parameter HIV-1 HIV-2 Source
EC50 (nM)450–89030–81
Selectivity Index (CC50/EC50)>100>500
Plasma Half-Life (hours)8–12N/A

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Censavudine
Reactant of Route 2
Censavudine

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